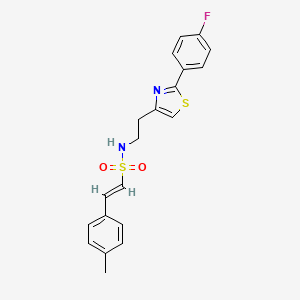

(E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-methylphenyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2S2/c1-15-2-4-16(5-3-15)11-13-27(24,25)22-12-10-19-14-26-20(23-19)17-6-8-18(21)9-7-17/h2-9,11,13-14,22H,10,12H2,1H3/b13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHZJLOXRVLMGP-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a novel compound belonging to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring substituted with a 4-fluorophenyl group and an ethyl chain linked to a p-tolyl group. Its structural formula can be represented as follows:

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. For instance, a study demonstrated that related thiazole compounds displayed potent cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. The IC50 values for these compounds ranged from to , indicating strong potential for therapeutic applications in oncology .

Table 1: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 () |

|---|---|---|

| Compound A | MCF-7 | 0.0585 |

| Compound B | HeLa | 0.0692 |

| (E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to possess antibacterial and antifungal activities. In vitro studies have shown that compounds similar to (E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide exhibit moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound C | E. coli | 15 |

| Compound D | S. aureus | 18 |

| (E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide | TBD | TBD |

The biological activity of (E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide can be attributed to its ability to interact with specific biological targets within cells. Thiazoles often act by inhibiting key enzymes involved in cell proliferation and survival pathways. For instance, some thiazole derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell growth and differentiation .

Case Studies

- Study on Anticancer Activity : A recent study synthesized several thiazole derivatives and tested their effects on MCF-7 breast cancer cells. The results indicated that compounds with similar structures to (E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide exhibited significant cytotoxicity, leading researchers to propose further investigations into this compound's potential as an anticancer agent .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiazole derivatives, revealing that certain modifications in the thiazole ring could enhance activity against resistant bacterial strains, suggesting that (E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide could be optimized for better efficacy .

Scientific Research Applications

Anticancer Activity

One of the primary applications of (E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is in the development of anticancer agents. Research has indicated that thiazole derivatives possess significant anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth.

Case Study : A study published in ChemBioChem demonstrated that thiazole derivatives could selectively inhibit cancer cell proliferation by targeting metabolic pathways essential for cancer survival . The compound's structure allows it to interact effectively with cellular targets, enhancing its potential as an anticancer agent.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Thiazoles are known to exhibit anti-inflammatory activity, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Data Table: Anti-inflammatory Activity

Antimicrobial Effects

Another significant application lies in the antimicrobial properties of the compound. Thiazole derivatives have been shown to possess broad-spectrum antimicrobial activity against various pathogens.

Case Study : In a study assessing the antibacterial activity of thiazole compounds, (E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide exhibited notable efficacy against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of (E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide. Modifications to the thiazole ring and substituents on the ethylene sulfonamide can significantly influence its biological activity.

Data Table: SAR Insights

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the title compound with structurally related derivatives from the evidence:

Notes:

- Triazole-thiones [7–9] : These compounds share sulfonyl and aryl groups with the title compound but replace the thiazole with a triazole-thione core. The absence of a vinyl sulfonamide bridge may reduce conformational flexibility compared to the title compound .

- N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide : Features a thiazole-sulfonamide backbone but incorporates an acetamide group instead of the ethenesulfonamide linkage. The chloromethyl substituent could enhance reactivity in further derivatization .

- Etazole : A clinically used sulfonamide-thiadiazole antibiotic. The thiadiazole ring differs from the title compound’s thiazole, but both leverage sulfonamide’s pharmacophore for biological activity .

Title Compound (Inferred Pathway):

Thiazole Formation : Coupling 4-fluorophenyl-substituted thiazole with an ethylamine precursor.

Sulfonamide Linkage : Reaction of the amine intermediate with 2-(p-tolyl)ethenesulfonyl chloride.

Similar steps are observed in (triazole synthesis via hydrazinecarbothioamides) and (sulfonamide coupling using EDC/HOBt) .

Key Contrasts:

- Triazole-thiones [7–9] : Synthesized via cyclization of hydrazinecarbothioamides under basic conditions, a route distinct from the title compound’s presumed alkylation/sulfonylation steps .

- Etazole : Prepared via direct sulfonylation of a thiadiazole amine, highlighting the versatility of sulfonamide-forming reactions .

Spectroscopic and Physicochemical Properties

- IR Spectroscopy :

- NMR :

- The 4-fluorophenyl group would produce a characteristic doublet in ¹H-NMR (δ ~7.2–7.8 ppm), as seen in fluorophenyl-containing analogs in .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of (E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide?

- Methodology :

- Use ultrasonication to enhance reaction efficiency during heteroaryl coupling steps, as demonstrated in analogous thiazole-sulfonamide syntheses (e.g., DMAP-catalyzed reactions in DCM under ultrasound) .

- Employ stepwise functionalization : First synthesize the thiazole core via N-acylation of phenylthiazol-2-amine, followed by sulfonamide coupling. This modular approach reduces side reactions .

- Monitor reaction progress via HPLC or TLC to isolate intermediates and minimize degradation of thermally sensitive groups (e.g., ethenesulfonamide).

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- IR and NMR : Confirm sulfonamide (-SO₂NH-) and thiazole ring signatures (e.g., C-S stretching at ~670 cm⁻¹ in IR; aromatic proton splitting patterns in ¹H NMR) .

- X-ray crystallography : Resolve the (E)-configuration of the ethenesulfonamide group and verify spatial orientation of the 4-fluorophenyl and p-tolyl substituents, as seen in structurally related fluorophenyl-thiazole derivatives .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula and isotopic patterns for quality control .

Q. How can researchers design experiments to assess the compound’s biological activity?

- Methodology :

- Use molecular docking to predict binding affinity toward targets like kinases or enzymes, leveraging structural analogs (e.g., fluorophenyl-thiazole derivatives with confirmed antimicrobial or anticancer activity) .

- Perform in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) under controlled conditions (pH 7.4, 37°C) to evaluate potency. Include positive controls (e.g., known sulfonamide inhibitors) and account for matrix effects from DMSO solubilization .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s ethenesulfonamide moiety?

- Methodology :

- Synthesize analogs with modified sulfonamide groups (e.g., replacing ethenesulfonamide with benzene sulfonamide) and compare bioactivity.

- Use quantitative SAR (QSAR) models to correlate electronic properties (e.g., Hammett constants of substituents) with activity trends .

- Reference studies on similar compounds, such as trifluoromethyl-substituted sulfonamides, which show enhanced metabolic stability .

Q. What computational methods are effective for analyzing conformational stability of the (E)-configuration?

Q. How can researchers address contradictions in experimental data, such as inconsistent bioactivity across assays?

- Methodology :

- Conduct matrix effect analysis : Test activity in different buffers/media to identify interference from organic degradation products (e.g., degraded fluorophenyl groups altering target binding) .

- Use statistical redundancy : Replicate assays with fresh compound batches and apply ANOVA to distinguish true activity from experimental noise .

Q. What protocols mitigate organic degradation during long-term stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.